

## "in silico modeling of SEQ ID NO 2 peptide interactions"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2: PN: US20040072744 SEQID: 2

claimed protein

Cat. No.: B612780 Get Quote

### Clarification Required: The Nature of "SEQ ID NO 2"

The query "in silico modeling of SEQ ID NO 2 peptide interactions" is currently unanswerable in a specific manner. The designation "SEQ ID NO 2" is a generic placeholder used in patent applications and sequence database submissions to refer to a specific biomolecule within that particular document. It is not a universal identifier for a single, globally recognized peptide.

To provide a relevant and accurate technical guide, the specific amino acid sequence of the peptide designated as "SEQ ID NO 2" from its source document is required.

# Illustrative Example: A Technical Guide for In Silico Modeling of Angiotensin II

To demonstrate the requested format and content, this guide will proceed using a well-characterized peptide, Angiotensin II (Human), as a substitute for the unspecified "SEQ ID NO 2". Angiotensin II is an octapeptide with the sequence DRVYIHPF. It is a key hormone in the renin-angiotensin system (RAS), primarily involved in blood pressure regulation.

# An In-depth Technical Guide to the In Silico Modeling of Angiotensin II Interactions

Audience: Researchers, Scientists, and Drug Development Professionals



This guide outlines the computational methodologies used to model the interactions of the Angiotensin II peptide with its primary receptors, with a focus on the Angiotensin II type 1 receptor (AT1R).

### Introduction to Angiotensin II and In Silico Modeling

Angiotensin II (AII) is a potent vasoconstrictor that exerts its effects by binding to G-protein coupled receptors (GPCRs), primarily the AT1R. Understanding the molecular details of this interaction is crucial for designing novel therapeutics for hypertension and cardiovascular diseases. In silico modeling provides a powerful, cost-effective approach to investigate these interactions at an atomic level, complementing experimental studies. Key computational techniques include molecular docking, to predict binding poses, and molecular dynamics (MD) simulations, to analyze the stability and dynamics of the peptide-receptor complex.

### **Experimental Protocols**

This protocol describes a standard workflow for predicting the binding conformation of Angiotensin II to the human AT1R using AutoDock Vina.

- System Preparation:
  - Receptor: Obtain the crystal structure of the human AT1R. A suitable structure is PDB ID:
     4YAY (in complex with an antagonist). Remove the co-crystallized ligand, water molecules, and any non-essential ions.
  - Protonation: Add polar hydrogens to the receptor structure using a tool like H++ or the
     'pdb2pqr' server, assuming a physiological pH of 7.4.
  - Peptide: Generate a 3D conformer of Angiotensin II (DRVYIHPF) using a peptide structure prediction server (e.g., PEP-FOLD) or by building it in molecular modeling software like PyMOL or Chimera.
  - File Conversion: Convert the processed receptor and peptide structures to the PDBQT file format using AutoDockTools (ADT), which adds partial charges and defines rotatable bonds.
- Grid Box Definition:



 Define a simulation box (grid box) centered on the known orthosteric binding pocket of AT1R. The size of the box should be sufficient to allow the peptide to rotate and translate freely, typically around 25 Å x 25 Å x 25 Å. The center can be determined from the position of the co-crystallized antagonist in the original PDB file.

#### · Docking Execution:

- Run AutoDock Vina using the prepared PDBQT files and a configuration file specifying the grid box parameters. An example command is: vina --receptor receptor.pdbqt --ligand peptide.pdbqt --config config.txt --out output.pdbqt --log log.txt
- Set the exhaustiveness parameter (e.g., 32) to control the thoroughness of the conformational search.

#### Analysis of Results:

- Visualize the resulting docked poses in PyMOL or Chimera. The poses are ranked by their binding affinity scores (kcal/mol).
- Analyze the top-ranked pose for key intermolecular interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between Angiotensin II and AT1R residues.

This protocol outlines the steps to simulate the dynamic behavior of the docked Angiotensin II-AT1R complex using GROMACS.

#### System Setup:

- Select the most plausible docked complex from the molecular docking results as the starting structure.
- Embed the complex into a lipid bilayer (e.g., POPC) to mimic the cell membrane environment, using a tool like the CHARMM-GUI 'Membrane Builder'.
- Solvate the system with a water model (e.g., TIP3P) and add counter-ions (e.g., Na+, Cl-)
   to neutralize the system charge.

#### Force Field Application:



 Apply a suitable force field to describe the atomic interactions, such as CHARMM36m for the protein and lipid components and a compatible water model.

#### Energy Minimization:

 Perform a steep descent energy minimization of the entire system to remove steric clashes and unfavorable geometries.

#### · Equilibration:

- Conduct a two-phase equilibration process:
  - NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system at a constant temperature (e.g., 310 K) for ~1 nanosecond, with position restraints on the protein and peptide heavy atoms to allow the solvent and lipids to relax.
  - NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate at constant temperature and pressure (e.g., 1 bar) for ~10 nanoseconds, gradually releasing the position restraints on the complex.

#### Production MD Run:

 Run the production simulation for a duration sufficient to observe the desired biological phenomena, typically ranging from 100 nanoseconds to several microseconds.

#### Trajectory Analysis:

 Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) for stability, Root Mean Square Fluctuation (RMSF) for residue flexibility, and intermolecular hydrogen bonds over time.

## **Quantitative Data Presentation**

The following table summarizes hypothetical quantitative data that could be derived from the in silico experiments described above.



| Metric                    | Value                     | Method                                                         | Interpretation                                                                     |
|---------------------------|---------------------------|----------------------------------------------------------------|------------------------------------------------------------------------------------|
| Docking Score             | -9.8 kcal/mol             | AutoDock Vina                                                  | Predicted binding affinity of the top-ranked pose.                                 |
| Interface Area            | 1250 Ų                    | MD Simulation<br>Analysis                                      | The total solvent-<br>accessible surface<br>area buried upon<br>complex formation. |
| Complex RMSD              | 2.1 ± 0.3 Å               | MD Simulation (100 ns)                                         | Average deviation from the starting structure, indicating system stability.        |
| Key H-Bonds               | AII:Asp1 -<br>AT1R:Lys199 | MD Simulation<br>Analysis                                      | A stable hydrogen bond observed in >80% of the simulation frames.                  |
| AII:Tyr4 -<br>AT1R:Asn111 | MD Simulation<br>Analysis | A key interaction anchoring the peptide in the binding pocket. |                                                                                    |
| Binding Free Energy       | -45.2 ± 5.6 kcal/mol      | MM/PBSA Calculation                                            | An estimation of the binding free energy calculated from the MD trajectory.        |

## **Visualization of Workflows and Pathways**





Click to download full resolution via product page

A generalized workflow for peptide-receptor in silico modeling.





Click to download full resolution via product page

The Gq/11 signaling cascade initiated by Angiotensin II binding.



To cite this document: BenchChem. ["in silico modeling of SEQ ID NO 2 peptide interactions"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612780#in-silico-modeling-of-seq-id-no-2-peptide-interactions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com